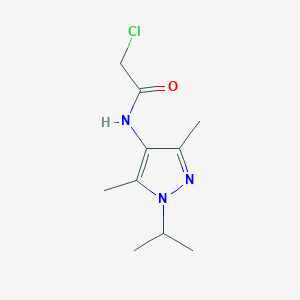![molecular formula C14H19BrN4O B7576132 4-bromo-N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-1-ethylpyrrole-2-carboxamide](/img/structure/B7576132.png)
4-bromo-N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-1-ethylpyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-1-ethylpyrrole-2-carboxamide, also known as BAY 41-8543, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrrole carboxamides and has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 4-bromo-N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-1-ethylpyrrole-2-carboxamide 41-8543 involves the activation of soluble guanylate cyclase (sGC), which leads to the production of cyclic guanosine monophosphate (cGMP). This second messenger molecule is involved in various cellular processes, including vasodilation, neurotransmission, and inflammation.
Biochemical and Physiological Effects
4-bromo-N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-1-ethylpyrrole-2-carboxamide 41-8543 has been found to exhibit various biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. It also has neuroprotective effects against oxidative stress and excitotoxicity. In addition, 4-bromo-N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-1-ethylpyrrole-2-carboxamide 41-8543 has been found to reduce inflammation and inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-bromo-N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-1-ethylpyrrole-2-carboxamide 41-8543 is its ability to selectively activate sGC without affecting other signaling pathways. This makes it a useful tool for studying the role of cGMP in various cellular processes. However, one limitation of 4-bromo-N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-1-ethylpyrrole-2-carboxamide 41-8543 is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-bromo-N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-1-ethylpyrrole-2-carboxamide 41-8543. One potential application is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is in the development of new anti-inflammatory and anti-cancer therapies. Further research is also needed to fully understand the biochemical and physiological effects of 4-bromo-N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-1-ethylpyrrole-2-carboxamide 41-8543 and its potential therapeutic applications.
Synthesemethoden
The synthesis of 4-bromo-N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-1-ethylpyrrole-2-carboxamide 41-8543 involves the reaction between 4-bromo-1-ethylpyrrole-2-carboxylic acid and 1-(1,5-dimethylpyrazol-4-yl)ethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting product is then purified by column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
4-bromo-N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-1-ethylpyrrole-2-carboxamide 41-8543 has been extensively studied for its potential therapeutic applications. Studies have shown that this compound has neuroprotective, anti-inflammatory, and anti-cancer properties. It has also been found to exhibit positive effects on cardiovascular health and diabetes.
Eigenschaften
IUPAC Name |
4-bromo-N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-1-ethylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN4O/c1-5-19-8-11(15)6-13(19)14(20)17-9(2)12-7-16-18(4)10(12)3/h6-9H,5H2,1-4H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQPMHLZAJCLBAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=C1C(=O)NC(C)C2=C(N(N=C2)C)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-1-ethylpyrrole-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[2-(4-Bromo-2-fluorophenoxy)acetyl]-methylamino]propanoic acid](/img/structure/B7576050.png)

![2-chloro-5-[(2-chloroacetyl)amino]-N-methylbenzamide](/img/structure/B7576063.png)

![1-[Methyl-(2-methylcyclohexyl)sulfamoyl]piperidine-3-carboxylic acid](/img/structure/B7576076.png)
![1-[2-Cyanopropyl(ethyl)sulfamoyl]piperidine-2-carboxylic acid](/img/structure/B7576083.png)
![1-[4-(Furan-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B7576088.png)
![2-[2-(4-Chlorophenoxy)ethyl-methylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7576104.png)
![2-chloro-N-[(2,4-difluorophenyl)methyl]-N-methylacetamide](/img/structure/B7576116.png)
![3-[(7-Chloro-1,3-benzodioxol-5-yl)methyl-methylamino]propanoic acid](/img/structure/B7576117.png)



![1-(2-methylpyrazol-3-yl)-N-[(5-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B7576155.png)